molecular formula C26H28N4S B2808833 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea CAS No. 850933-36-7

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea

Cat. No. B2808833
CAS RN: 850933-36-7
M. Wt: 428.6
InChI Key: LGDDSSVNVFMRIP-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative, which is a class of organic compounds characterized by a functional group consisting of two amine groups joined by a carbonyl (C=O) functional group . Thioureas are known for their diverse applications in organic synthesis, including as catalysts, building blocks for heterocyclic compounds, and ligands for metal ions .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis of pyridine-based heterocycles, including pyrido thieno[2,3-d]pyrimidines and related heterocycles, demonstrates the utility of thiourea derivatives in constructing complex molecular architectures. This process is crucial for developing new materials and pharmaceuticals with potential biological activities (El-Kashef et al., 2010).

Antimicrobial Activity

  • Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, have been screened for anticonvulsant activities, showcasing the potential of pyridine derivatives in therapeutic applications (Pandey & Srivastava, 2011).

Catalysis

  • Palladacycles with indole cores have been designed from ligands for use as catalysts in chemical reactions, illustrating the role of pyridine and thiourea derivatives in enhancing reaction efficiencies (Singh et al., 2017).

Antifungal and Herbicidal Activities

  • Novel pyrimidine derivatives with antifungal activities against specific plant pathogens highlight the application of these compounds in agriculture to control fungal diseases (Wang et al., 2018).

Corrosion Inhibition

  • The use of pyridin-2-yl-thiourea derivatives for corrosion resistance in mild steel within acidic mediums underscores the importance of these compounds in industrial applications, particularly in extending the lifespan of metal structures (Hosseini & Azimi, 2009).

Antitumor Activity

  • The development of nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, for use in experimental models of diffuse malignant peritoneal mesothelioma, demonstrates the potential of these compounds in cancer therapy (Carbone et al., 2013).

properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-20-23(24-9-5-6-10-25(24)29-20)14-18-30(19-22-11-15-27-16-12-22)26(31)28-17-13-21-7-3-2-4-8-21/h2-12,15-16,29H,13-14,17-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDSSVNVFMRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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